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For Researchers, Scientists, and Drug Development Professionals

Abstract
KML29 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the

primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol

(2-AG). By preventing the breakdown of 2-AG, KML29 elevates its levels in the brain and

peripheral tissues, thereby amplifying endocannabinoid signaling. This targeted action has

demonstrated significant therapeutic potential in preclinical models of pain, inflammation, and

neurodegeneration, notably without the cannabimimetic side effects associated with direct

cannabinoid receptor agonists. This document provides a comprehensive overview of the

pharmacology, chemical properties, and key experimental methodologies related to KML29,

intended to serve as a technical resource for researchers in the field.

Chemical Properties
KML29, with the systematic name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(bis(benzo[d][1]

[2]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate, is a synthetic organic compound

designed for high selectivity and potency towards MAGL.[1][3][4] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

Chemical Name

4-[Bis(1,3-benzodioxol-5-

yl)hydroxymethyl]-1-

piperidinecarboxylic acid 2,2,2-

trifluoro-1-(trifluoromethyl)ethyl

ester

[5]

Molecular Formula C24H21F6NO7 [6]

Molecular Weight 549.4 g/mol [6]

CAS Number 1380424-42-9 [6]

Appearance Crystalline solid [6]

Solubility Soluble to 100 mM in DMSO [7]

Purity ≥98% (HPLC) [5]

Pharmacology
Mechanism of Action
KML29 is an irreversible inhibitor of monoacylglycerol lipase (MAGL).[8] MAGL is a serine

hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the

endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[9][10]

The proposed mechanism of action involves the catalytic serine residue (Ser122) in the active

site of MAGL attacking the carbamate of KML29. This results in the formation of a stable,

covalent carbamyl-enzyme complex and the release of hexafluoroisopropanol.[11] This

irreversible inhibition leads to a sustained elevation of 2-AG levels in various tissues.[1][12]

Potency and Selectivity
KML29 exhibits potent inhibitory activity against MAGL from multiple species. A key feature of

KML29 is its remarkable selectivity for MAGL over other serine hydrolases, particularly fatty

acid amide hydrolase (FAAH), the enzyme that primarily degrades the other major

endocannabinoid, anandamide (AEA).[7][8] This selectivity is crucial for dissecting the specific

roles of 2-AG signaling and for avoiding the cannabimimetic side effects that can arise from

dual inhibition of MAGL and FAAH.[1]
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Target Species IC50 Reference(s)

MAGL Human 5.9 nM [7][8]

Mouse 15 nM [7][8]

Rat 43 nM [7][8]

FAAH Mouse, Rat, Human >50,000 nM [6][7]

Pharmacodynamics
In vivo studies have consistently demonstrated that administration of KML29 leads to a

significant and dose-dependent increase in brain 2-AG levels, with elevations of up to 10-fold

reported.[8] Concurrently, a reduction in the levels of arachidonic acid, the product of 2-AG

hydrolysis, is observed.[1][3] Importantly, KML29 does not significantly alter the brain levels of

anandamide (AEA) or other related N-acylethanolamines like palmitoylethanolamide (PEA) and

oleoylethanolamide (OEA), highlighting its in-vivo selectivity.[11]

The pharmacological effects of KML29 are primarily mediated by the enhanced activation of

cannabinoid receptors, CB1 and CB2, by the elevated 2-AG levels.[1] These effects include:

Analgesia: KML29 has been shown to be effective in reducing both inflammatory and

neuropathic pain in rodent models.[1][13]

Anti-inflammatory Effects: By reducing the production of arachidonic acid, a precursor to pro-

inflammatory prostaglandins, KML29 exhibits anti-inflammatory properties.[9][12]

Neuroprotection: KML29 has demonstrated neuroprotective effects in models of

experimental stroke.[2][14]

Absence of Cannabimimetic Effects: Unlike direct CB1 receptor agonists, KML29 does not

typically induce the classic cannabinoid tetrad of effects (catalepsy, hypothermia,

hypomotility, and analgesia) at doses that produce significant analgesia and anti-

inflammatory actions.[1][4]

Signaling Pathways
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The inhibition of MAGL by KML29 initiates a cascade of signaling events stemming from the

accumulation of 2-AG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [KML29: A Technical Guide to its Pharmacology and
Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608362#kml29-pharmacology-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b608362#kml29-pharmacology-and-chemical-properties
https://www.benchchem.com/product/b608362#kml29-pharmacology-and-chemical-properties
https://www.benchchem.com/product/b608362#kml29-pharmacology-and-chemical-properties
https://www.benchchem.com/product/b608362#kml29-pharmacology-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

